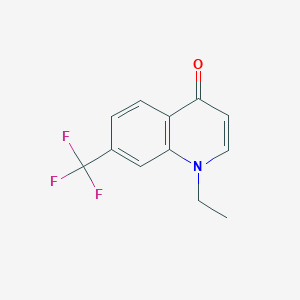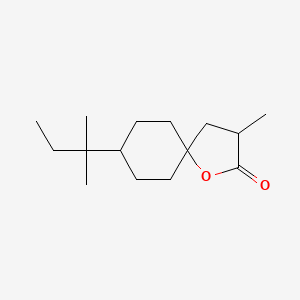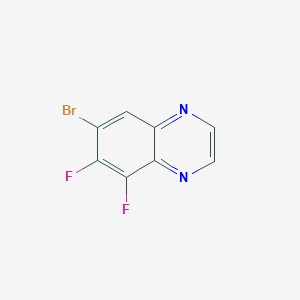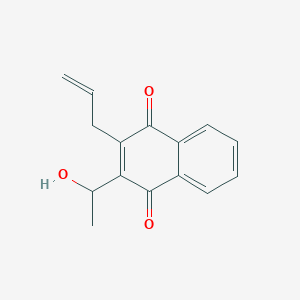![molecular formula C16H9NO2 B11868166 Isoindolo[2,1-b]isoquinoline-5,7-dione CAS No. 65320-68-5](/img/structure/B11868166.png)
Isoindolo[2,1-b]isoquinoline-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindolo[2,1-b]isoquinoline-5,7-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its fused ring structure, which includes both isoindole and isoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing isoindolo[2,1-b]isoquinoline-5,7-dione involves the Wittig intramolecular cyclization. This method utilizes phosphorus ylides to facilitate the cyclization process, resulting in the formation of the desired compound . Another approach involves the palladium-catalyzed inert C−H bond activation and cyclocarbonylation of isoquinolones with carbon dioxide under atmospheric pressure. This method is noted for its high regio- and chemo-selectivity, step-economy, and good functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. The use of palladium-catalyzed reactions and phosphorus ylides can be adapted for industrial applications, ensuring efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Isoindolo[2,1-b]isoquinoline-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of its fused ring structure and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Isoindolo[2,1-b]isoquinoline-5,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Its unique properties can be harnessed for various industrial applications, including materials science and catalysis.
Mecanismo De Acción
The mechanism by which isoindolo[2,1-b]isoquinoline-5,7-dione exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets may vary depending on the derivative and application.
Comparación Con Compuestos Similares
Isoindolo[2,1-b]isoquinoline-5,7-dione can be compared with other similar compounds, such as isoindolo[1,2-a]isoquinoline derivatives and isoquinoline alkaloids. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ring fusion and potential for diverse applications.
List of Similar Compounds
- Isoindolo[1,2-a]isoquinoline derivatives
- Isoquinoline alkaloids
- Tetrahydroisoindolo[2,1-b]isoquinolines
Propiedades
Número CAS |
65320-68-5 |
|---|---|
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
isoindolo[2,3-b]isoquinoline-5,7-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)17(14)15/h1-9H |
Clave InChI |
MTNJPOTYDQNBCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)







![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)



![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
